molecular formula C20H30N4O9S2 B8004088 Sulfo-nhs-LC-biotin

Sulfo-nhs-LC-biotin

Cat. No.: B8004088
M. Wt: 534.6 g/mol
InChI Key: UQZHJQWIISKTJN-YALINYFNSA-N
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Description

Sulfo-NHS-LC-Biotin, also known as sulfosuccinimidyl-6-[biotin-amido]hexanoate, is a water-soluble biotinylation reagent. It is widely used for labeling antibodies, proteins, and other molecules containing primary amines. This compound is particularly useful for cell surface labeling due to its inability to permeate cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-NHS-LC-Biotin is synthesized through a series of chemical reactions involving biotin and N-hydroxysulfosuccinimide (NHS). The process typically involves the activation of biotin with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques like chromatography to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

Sulfo-NHS-LC-Biotin primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline)

    pH 7-9, room temperature, aqueous solutions

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule via an amide bond .

Scientific Research Applications

Sulfo-NHS-LC-Biotin has a wide range of applications in scientific research:

Mechanism of Action

Sulfo-NHS-LC-Biotin exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins or other molecules, resulting in the covalent attachment of the biotin moiety. This biotinylation allows for the subsequent binding of the biotinylated molecule to streptavidin or avidin, facilitating detection, purification, or immobilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its intermediate-length spacer arm, which provides a balance between adequate length for minimal steric hindrance and modest mass. This makes it highly versatile for various biotinylation applications .

Properties

IUPAC Name

1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHJQWIISKTJN-YALINYFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127062-22-0
Record name Sulphosuccinimidyl-6-(biotinamido)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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